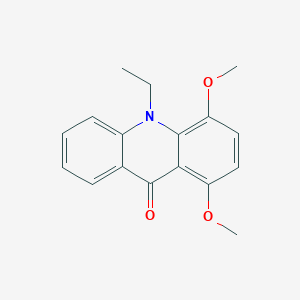
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as EMMA, is a synthetic compound that belongs to the family of acridinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
作用机制
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone exerts its pharmacological effects by binding to the active site of PKC and PLA2, thereby inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a reduction in cell proliferation and migration. The exact mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is still under investigation and requires further research.
Biochemical and Physiological Effects:
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can inhibit the activity of PKC and PLA2 in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit cell proliferation and migration. In vivo studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can reduce inflammation and edema in animal models of arthritis and asthma.
实验室实验的优点和局限性
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for research on 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. One area of interest is the development of more stable and soluble formulations of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone for use in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone and its effects on cellular processes.
合成方法
The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone involves the reaction between 10-ethyl-9(10H)-acridone and paraformaldehyde in the presence of concentrated sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to yield 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes are involved in a wide range of cellular processes, including signal transduction, inflammation, and apoptosis. By inhibiting their activity, 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has the potential to modulate these processes and may have therapeutic applications in various diseases.
属性
CAS 编号 |
141992-56-5 |
|---|---|
产品名称 |
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone |
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
InChI 键 |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
规范 SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
其他 CAS 编号 |
141992-56-5 |
同义词 |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



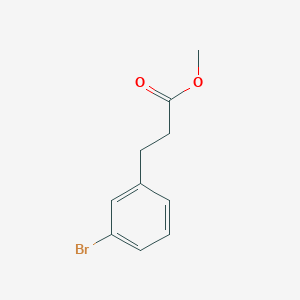
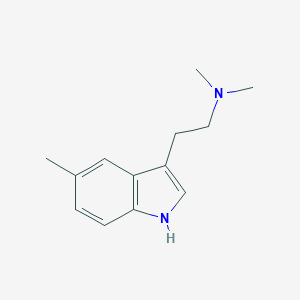

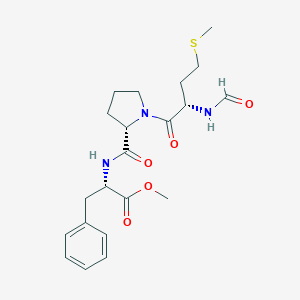
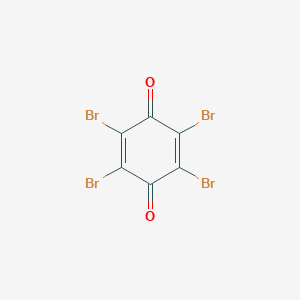
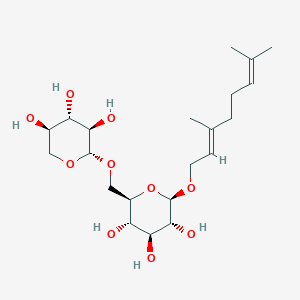
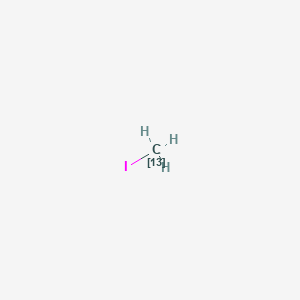
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)

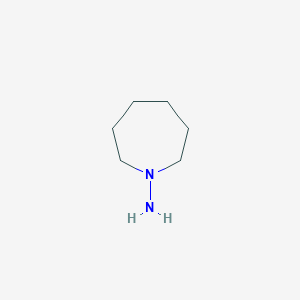

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)